4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride
Overview
Description
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a hydroxyl group
Mechanism of Action
Target of Action
The primary target of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .
Mode of Action
The compound interacts with its target, the μ-opioid receptor, to produce an analgesic effect . It is suggested that the compound may depress peripheral and centrally mediated pain through opioid-independent systems .
Biochemical Pathways
It is known that the μ-opioid receptor, when activated, can inhibit the release of nociceptive neurotransmitters, thereby reducing the perception of pain .
Result of Action
The primary result of the action of this compound is the relief of pain . The compound has been shown to have potent analgesic efficacy and a duration of action ranging from ultrashort to long .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidin-4-ol.
Reaction with Hydrochloric Acid: The intermediate compound is then reacted with hydrochloric acid to form the hydrochloride salt.
A common synthetic route involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to remove the benzyl protecting group, yielding 4-[3-(trifluoromethyl)phenyl]-4-piperidinol. This intermediate is then converted to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperidine ring or the phenyl ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various reduced forms of the piperidine ring.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Trifluperidol: A typical antipsychotic of the butyrophenone class, similar in structure but with different pharmacological properties.
2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid: Another compound with a similar trifluoromethyl-phenyl-piperidine structure but different functional groups and applications.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is unique due to its specific combination of a trifluoromethyl group and a piperidine ring with a hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHLOFQYBRGNLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632633 | |
Record name | 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208989-30-4 | |
Record name | 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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